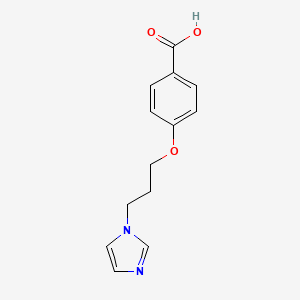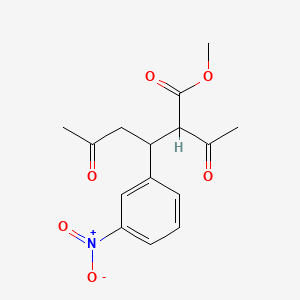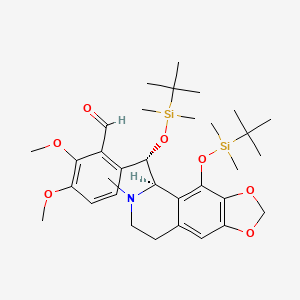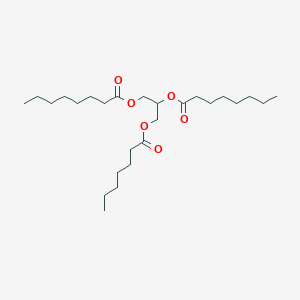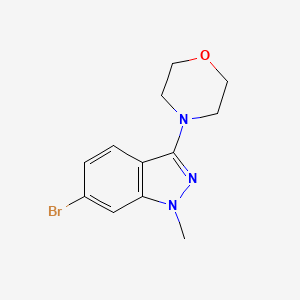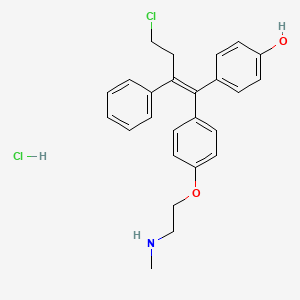
n-Hexyl Sec-Hexyl Phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Hexyl Sec-Hexyl Phthalate is a phthalic acid ester, widely used in various consumable products. It is known for its potential carcinogenic properties and is commonly utilized as a plasticizer to increase the flexibility, transparency, durability, and longevity of plastics. The compound has a molecular formula of C20H30O4 and a molecular weight of 334.45 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Hexyl Sec-Hexyl Phthalate typically involves the esterification of phthalic anhydride with n-hexanol and sec-hexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to remove any unreacted alcohols and by-products. The final product is then subjected to quality control measures to ensure its purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
n-Hexyl Sec-Hexyl Phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield phthalic acid and the corresponding alcohols.
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Phthalic acid, n-hexanol, and sec-hexanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
n-Hexyl Sec-Hexyl Phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its effects as an endocrine disruptor and its impact on biological systems.
Medicine: Investigated for its potential toxicological effects and its role in various health conditions.
Industry: Utilized in the production of consumer goods, including plastics, adhesives, and coatings
Wirkmechanismus
The mechanism of action of n-Hexyl Sec-Hexyl Phthalate involves its interaction with various molecular targets and pathways:
Endocrine Disruption: It can interfere with hormone synthesis, transport, and metabolism, leading to altered hormonal balance.
Neurological Effects: The compound can dysregulate the hypothalamic-pituitary-gonadal axis, affecting neurodevelopmental processes.
Reproductive Health: It can modify the release of hypothalamic, pituitary, and peripheral hormones, impacting reproductive health
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Di-n-hexyl Phthalate
- Di-isononyl Phthalate
- Dioctyl Phthalate
- Butyl Benzyl Phthalate
- Dicyclohexyl Phthalate
Uniqueness
n-Hexyl Sec-Hexyl Phthalate is unique due to its specific combination of n-hexyl and sec-hexyl groups, which impart distinct physical and chemical properties. Compared to other phthalates, it has a unique balance of flexibility and durability, making it suitable for specific industrial applications .
Eigenschaften
Molekularformel |
C20H30O4 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
2-O-hexan-2-yl 1-O-hexyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H30O4/c1-4-6-8-11-15-23-19(21)17-13-9-10-14-18(17)20(22)24-16(3)12-7-5-2/h9-10,13-14,16H,4-8,11-12,15H2,1-3H3 |
InChI-Schlüssel |
XYMNJEKMQRNGMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)C1=CC=CC=C1C(=O)OC(C)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


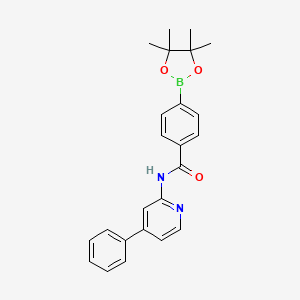

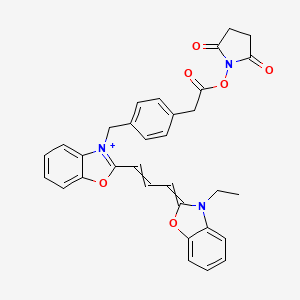
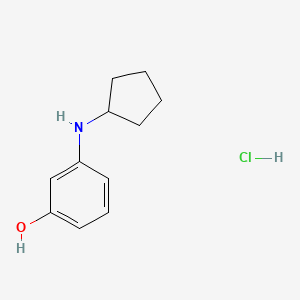
![(Z)-4-[3-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol](/img/structure/B13843136.png)
![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13843144.png)
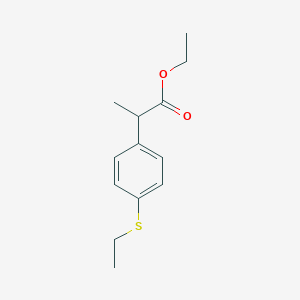
![tert-butyl N-[4-fluoro-2-[[4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzoyl]amino]phenyl]carbamate](/img/structure/B13843155.png)
